5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine
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Overview
Description
5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine: is a heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using radical processes. This can be achieved through the use of oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production methods for difluoromethylated pyridines often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and economic viability .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
Chemistry: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry .
Biology: The compound’s ability to modulate biological activity makes it valuable in the development of bioactive molecules for research purposes .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as a scaffold for drug development .
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, enhancing its efficacy and stability .
Comparison with Similar Compounds
- 2-Difluoromethylpyridine
- 3-Difluoromethylpyridine
- 5-Difluoromethyl-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Comparison: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine is unique due to its specific structural configuration and the presence of the difluoromethyl group at the 5-position. This configuration enhances its biological activity and stability compared to other difluoromethylated pyridines .
Properties
Molecular Formula |
C8H6F2N2 |
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Molecular Weight |
168.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-2-1-5-6(12-7)3-4-11-5/h1-4,8,11H |
InChI Key |
KDRGYMSQEYEZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)C(F)F |
Origin of Product |
United States |
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